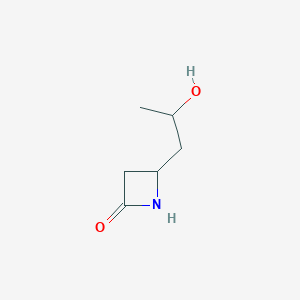![molecular formula C8H13ClN2O B13189808 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol](/img/structure/B13189808.png)
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a chloro-substituted pyrazole ring with an ethan-1-ol group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a chloro group and an isopropyl group.
Substitution Reaction: The chloro group is introduced through a substitution reaction, where a suitable chloro reagent reacts with the pyrazole ring.
Addition of the Ethan-1-ol Group: The ethan-1-ol group can be added through a nucleophilic substitution reaction, where an appropriate alcohol reacts with the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form a hydrogen-substituted pyrazole.
Substitution: The chloro group can be substituted with other functional groups, such as amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or ammonia (NH3) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanal or 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethanoic acid.
Reduction: Formation of 2-[4-Hydro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
Substitution: Formation of 2-[4-Amino-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol or 2-[4-Hydroxy-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol.
科学研究应用
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and ethan-1-ol groups can influence its binding affinity and specificity to these targets, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-ol: Similar structure but with a different substitution pattern on the pyrazole ring.
2-[4-Chloro-1-(methyl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a methyl group instead of an isopropyl group.
2-[4-Bromo-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-[4-Chloro-1-(propan-2-yl)-1H-pyrazol-5-yl]ethan-1-ol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules
属性
分子式 |
C8H13ClN2O |
|---|---|
分子量 |
188.65 g/mol |
IUPAC 名称 |
2-(4-chloro-2-propan-2-ylpyrazol-3-yl)ethanol |
InChI |
InChI=1S/C8H13ClN2O/c1-6(2)11-8(3-4-12)7(9)5-10-11/h5-6,12H,3-4H2,1-2H3 |
InChI 键 |
BAXADHXBWKUBHR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)N1C(=C(C=N1)Cl)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)
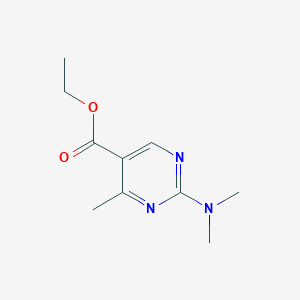
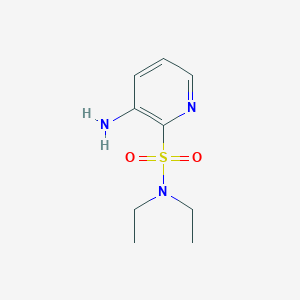
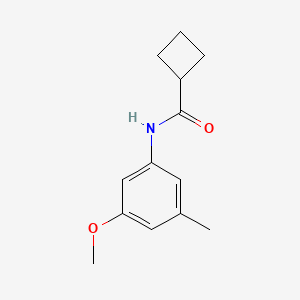

methanol](/img/structure/B13189756.png)

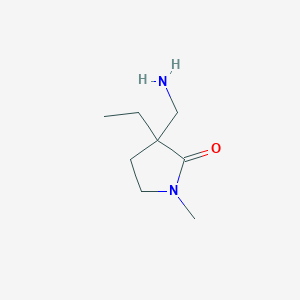
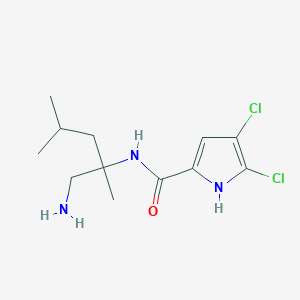
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)

![Methyl 5-ethyl-2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13189784.png)
